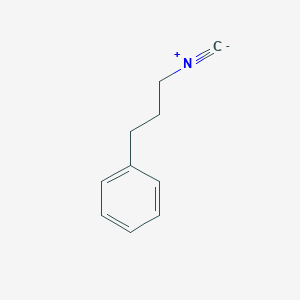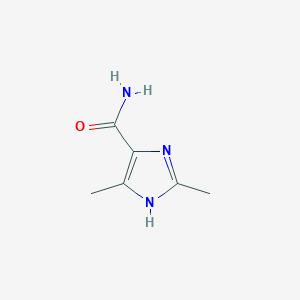
2,4-Dimethyl-1H-imidazole-5-carboxamide
Vue d'ensemble
Description
2,4-Dimethyl-1H-imidazole-5-carboxamide, commonly known as DIMCA, is a chemical compound that belongs to the imidazole family. It is a white crystalline powder that is soluble in water and organic solvents. DIMCA has applications in various fields, including scientific research, pharmaceuticals, and agriculture.
Mécanisme D'action
The mechanism of action of DIMCA is not fully understood, but it is believed to inhibit the activity of certain enzymes, including xanthine oxidase and aldehyde oxidase. These enzymes are involved in the metabolism of purines and aldehydes, respectively. By inhibiting their activity, DIMCA may have anti-inflammatory and antioxidant effects.
Biochemical and Physiological Effects:
DIMCA has been shown to have various biochemical and physiological effects. It has been found to reduce the levels of uric acid, which is a marker of inflammation. It has also been shown to decrease the levels of reactive oxygen species, which are involved in oxidative stress. In addition, DIMCA has been found to have a protective effect on liver cells, which may be attributed to its antioxidant properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using DIMCA in lab experiments is its high purity and stability. It is also relatively inexpensive compared to other reagents with similar properties. However, one limitation of using DIMCA is its low solubility in water, which may require the use of organic solvents in some experiments.
Orientations Futures
There are several future directions for the study of DIMCA. One area of interest is its potential as a therapeutic agent for the treatment of inflammatory and oxidative stress-related diseases. Another area of interest is its use as a precursor for the synthesis of metal complexes with novel catalytic properties. Further research is needed to fully understand the mechanism of action of DIMCA and its potential applications in various fields.
In conclusion, 2,4-Dimethyl-1H-imidazole-5-carboxamide is a chemical compound with various applications in scientific research, pharmaceuticals, and agriculture. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of DIMCA in various fields.
Applications De Recherche Scientifique
DIMCA has various applications in scientific research, including its use as a reagent for the determination of copper and nickel ions in solutions. It is also used as a ligand in the synthesis of metal complexes, which have applications in catalysis and organic synthesis. DIMCA has been studied for its antifungal and antibacterial properties and has shown promising results in inhibiting the growth of certain microorganisms.
Propriétés
Numéro CAS |
124709-80-4 |
|---|---|
Nom du produit |
2,4-Dimethyl-1H-imidazole-5-carboxamide |
Formule moléculaire |
C6H9N3O |
Poids moléculaire |
139.16 g/mol |
Nom IUPAC |
2,5-dimethyl-1H-imidazole-4-carboxamide |
InChI |
InChI=1S/C6H9N3O/c1-3-5(6(7)10)9-4(2)8-3/h1-2H3,(H2,7,10)(H,8,9) |
Clé InChI |
MUINFCUJBRRPGO-UHFFFAOYSA-N |
SMILES |
CC1=C(N=C(N1)C)C(=O)N |
SMILES canonique |
CC1=C(N=C(N1)C)C(=O)N |
Synonymes |
1H-Imidazole-4-carboxamide,2,5-dimethyl-(9CI) |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details









Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

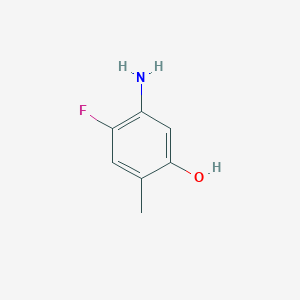
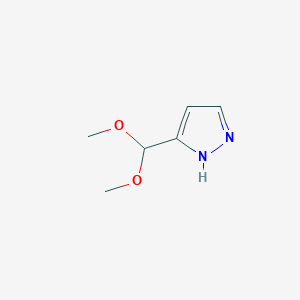
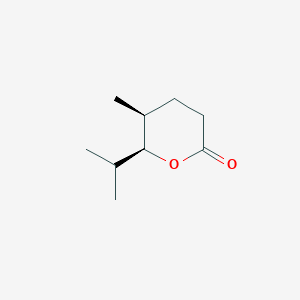
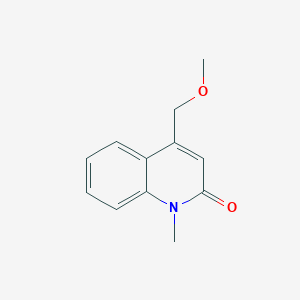
![2-(Chloromethyl)-5-methylimidazo[1,2-a]pyridine](/img/structure/B49777.png)

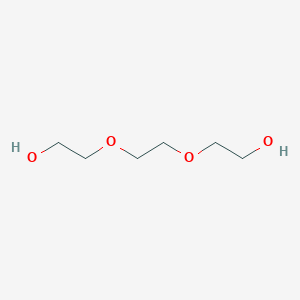
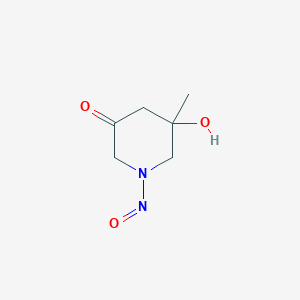


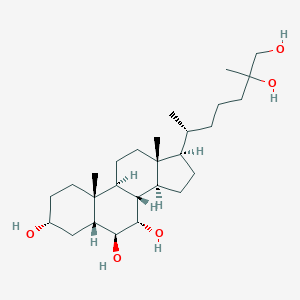
![3-Cyclohexene-1,2-diol, 5-[(1R)-1,5-dimethyl-4-hexen-1-yl]-2-methyl-](/img/structure/B49802.png)

